![molecular formula C18H20N4O3S B2766325 N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 900009-77-0](/img/structure/B2766325.png)
N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Description
N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives have been a significant area of research, providing foundational knowledge for understanding their potential applications. For instance, the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines, suggesting their utility in developing new anticancer agents (Gomha, Edrees, & Altalbawy, 2016). Similarly, research into celecoxib derivatives has unveiled compounds with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the therapeutic potential of these chemical structures (Küçükgüzel et al., 2013).
Antidepressant Activity
The investigation into the antidepressant activity of phenyl-thiophen-pyrazole carbothioamides has yielded promising results, suggesting potential applications in treating depression. One study demonstrated that certain derivatives significantly reduced immobility time in animal models, indicating strong antidepressant effects without affecting baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).
Insecticidal Activity
Anthranilic diamides analogs containing pyrazole rings have shown notable insecticidal activities against the diamondback moth, further broadening the scope of applications for these compounds in agricultural pest management (Qi et al., 2014).
Antitumor and Antimicrobial Activities
Several studies have focused on the antitumor and antimicrobial potentials of pyrazole derivatives. For example, the synthesis of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes revealed potent activity against HL-60 human promyelocytic leukemia cells and some Gram-positive bacteria, showcasing their potential in developing new chemotherapeutic agents (Asegbeloyin et al., 2014).
Corrosion Inhibition
Pyrazolone derivatives have also been explored for their utility in corrosion inhibition, particularly for steel protection in acidic environments. This application is critical in the field of materials science and engineering, offering insights into the development of more effective corrosion inhibitors (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-17(19-9-13-7-4-8-25-13)18(24)20-16-14-10-26-11-15(14)21-22(16)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATRYLYHILSLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide |
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